(5-Ethylthiophen-2-yl)methanesulfonamide
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Overview
Description
(5-Ethylthiophen-2-yl)methanesulfonamide is an organic compound with the molecular formula C₇H₁₁NO₂S₂ and a molecular weight of 205.30 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl group at the 5-position and a methanesulfonamide group at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylthiophen-2-yl)methanesulfonamide typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Ethylthiophen-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
(5-Ethylthiophen-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethylthiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the ethyl group.
Methanesulfonamide: Lacks the thiophene ring.
5-Bromothiophene-2-carboxamide: Similar structure but with a bromine atom instead of an ethyl group.
Uniqueness
(5-Ethylthiophen-2-yl)methanesulfonamide is unique due to the presence of both the ethyl group and the methanesulfonamide group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11NO2S2 |
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Molecular Weight |
205.3 g/mol |
IUPAC Name |
(5-ethylthiophen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H11NO2S2/c1-2-6-3-4-7(11-6)5-12(8,9)10/h3-4H,2,5H2,1H3,(H2,8,9,10) |
InChI Key |
ZJFWIGHFFCOELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CS(=O)(=O)N |
Origin of Product |
United States |
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